D-Amino Acid Oxidase Inhibition: DL-Leucinamide Versus DL-Leucylglycine — Head-to-Head Potency Comparison
DL-Leucinamide (the racemic free base) directly inhibits pig kidney D-amino acid oxidase (DAAO). When co-incubated with DL-leucine, DL-valine, or DL-phenylalanine at a 5:1 molar ratio (inhibitor:substrate), DL-leucinamide suppressed enzymatic oxidation by 35–45% across all three substrates [1]. In the same study, the comparator dipeptide DL-leucylglycine produced 40–45% inhibition of DL-leucine oxidation, 50% inhibition of DL-phenylalanine oxidation, and 60% inhibition of DL-valine oxidation [1]. This demonstrates that while DL-leucinamide provides broad-spectrum but moderate DAAO inhibition (approximately 35–45%), DL-leucylglycine exhibits substrate-dependent potency that is notably stronger against DL-valine (60% vs. ≤45%).
| Evidence Dimension | D-Amino acid oxidase inhibition (% inhibition at 5:1 molar ratio) |
|---|---|
| Target Compound Data | 35–45% inhibition of DL-leucine, DL-valine, and DL-phenylalanine oxidation |
| Comparator Or Baseline | DL-Leucylglycine: 40–45% (DL-leucine), 50% (DL-phenylalanine), 60% (DL-valine) |
| Quantified Difference | Comparable for DL-leucine; DL-leucinamide is 15–25 percentage points weaker for DL-valine; 5–15 percentage points weaker for DL-phenylalanine |
| Conditions | Pig kidney D-amino acid oxidase; in vitro oxidation assay; inhibitor:substrate molar ratio 5:1 |
Why This Matters
For researchers studying DAAO or screening DAAO inhibitors, DL-leucinamide provides a defined, moderate-strength reference inhibitor with broad substrate-range activity distinct from the substrate-biased profile of DL-leucylglycine, enabling differential experimental design.
- [1] Heimann-Hollaender E, Lichtenstein N. Inhibition of D-Amino-acid Oxidase. Nature. 1954;174:559-560. doi:10.1038/174559b0 View Source
